Cas no 86688-96-2 (2-(1H-pyrrol-3-yl)acetic acid)

2-(1H-pyrrol-3-yl)acetic acid structure
2-(1H-pyrrol-3-yl)acetic acid structure
2-(1H-pyrrol-3-yl)acetic acid
86688-96-2
C6H7NO2
125.125281572342
MFCD09800534
1016755
410424

2-(1H-pyrrol-3-yl)acetic acid Properties

Names and Identifiers

    • (PYRROL-3-YL)-ACETIC ACID
    • 2-(1H-pyrrol-3-yl)acetic acid
    • methyl 2-(1-tosyl-3-pyrrolyl)acetate
    • (1H-Pyrrol-3-yl)acetic acid
    • (pyrryl-3)acetic acid
    • 1H-Pyrrole-3-acetic acid
    • 2-(Pyrrol-3-yl)acetic acid
    • 3-Pyrrolylacetic acid
    • (3-Pyrrolyl)acetic acid
    • 1H-Pyrrol-3-ylacetic acid
    • 2-(3-Pyrrolyl)acetic acid
    • 3-(Carboxymethyl)pyrrole
    • (1H-Pyrrol-3-yl)-acetic acid
    • MFCD09800534
    • SB62394
    • EN300-116087
    • Z1154253211
    • AKOS013061383
    • pyrrole-3-acetic acid
    • CS-0043321
    • 2-(1H-pyrrol-3-yl)aceticacid
    • AS-38248
    • 86688-96-2
    • SCHEMBL311759
    • DTXSID20328455
    • +Expand
    • MFCD09800534
    • LAZKLUQBPMKCFN-UHFFFAOYSA-N
    • 1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9)
    • O=C(CC1=CNC=C1)O

Computed Properties

  • 125.04800
  • 2
  • 3
  • 2
  • 125.048
  • 9
  • 114
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.2
  • 53.1A^2

Experimental Properties

  • 0.64180
  • 53.09000
  • 1.582
  • 312.3±17.0 °C at 760 mmHg
  • Not available
  • 0.0±0.7 mmHg at 25°C
  • 142.7±20.9 °C
  • White to Yellow Solid
  • 1.3±0.1 g/cm3

2-(1H-pyrrol-3-yl)acetic acid Security Information

2-(1H-pyrrol-3-yl)acetic acid Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-pyrrol-3-yl)acetic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004ORH-50mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%
50mg
$170.00
A2B Chem LLC
AC17917-50mg
(Pyrrol-3-yl)-acetic acid
86688-96-2 95%
50mg
$131.00
abcr
AB285616-250 mg
(1H-Pyrrol-3-yl)-acetic acid; 97%
86688-96-2
250MG
€529.50 2023-03-08
Alichem
A109006759-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
1g
$604.20 2023-08-31
Ambeed
A590374-100mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
100mg
$265.0
Apollo Scientific
OR913592-250mg
(Pyrrol-3-yl)-acetic acid
86688-96-2 95%
250mg
£185.00 2024-05-22
AstaTech
65416-0.25/G
(PYRROL-3-YL)-ACETIC ACID
86688-96-2 97%
0.25g
$285 2023-09-16
Chemenu
CM196812-100mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%+
100mg
$239 2021-08-05
Crysdot LLC
CD11040941-250mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
250mg
$250 2024-07-19
Enamine
EN300-116087-0.05g
2-(1H-pyrrol-3-yl)acetic acid
86688-96-2 95%
0.05g
$91.0 2023-07-07

2-(1H-pyrrol-3-yl)acetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tosyl chloride
1.2 Reagents: Ammonium chloride
1.3 Reagents: Trimethyl orthoformate ,  Thallium nitrate
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Superhydrophobic Surfaces of Electrodeposited Polypyrroles Bearing Fluorinated Liquid Crystalline Segments
Darmanin, Thierry; et al, Macromolecules (Washington, 2010, 43(22), 9365-9370

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
1.2 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

2-(1H-pyrrol-3-yl)acetic acid Raw materials

2-(1H-pyrrol-3-yl)acetic acid Preparation Products

2-(1H-pyrrol-3-yl)acetic acid Related Literature

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(CAS:86688-96-2)2-(1H-pyrrol-3-yl)acetic acid
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